2-Methyl-3-(trifluoromethyl)pyridine
Overview
Description
2-Methyl-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H6F3N. It features a pyridine ring substituted with a methyl group at the second position and a trifluoromethyl group at the third position. This compound is notable for its unique chemical properties, which are influenced by the presence of both the electron-donating methyl group and the electron-withdrawing trifluoromethyl group.
Mechanism of Action
Target of Action
2-Methyl-3-(trifluoromethyl)pyridine (2M3TFP) is a versatile compound used in various chemical reactions . It’s primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound’s primary targets are the organoboron reagents used in the SM coupling .
Mode of Action
In the SM coupling reaction, 2M3TFP interacts with its targets through a process called transmetalation . This process involves the transfer of an organoboron group from boron to palladium, forming a new Pd–C bond . The unique physicochemical properties of the fluorine atom and the pyridine moiety in 2M3TFP play a crucial role in this interaction .
Biochemical Pathways
The biochemical pathways affected by 2M3TFP are primarily related to the synthesis of various agrochemical and pharmaceutical ingredients . The compound’s unique structure allows it to participate in electronically divergent processes with the metal catalyst in the SM coupling reaction . This results in the formation of new carbon–carbon bonds, which are essential in the synthesis of many organic compounds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , suggesting that its bioavailability may depend on factors such as formulation and administration route.
Result of Action
The result of 2M3TFP’s action is the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds . These include more than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals and several pharmaceutical and veterinary products . The biological activities of these TFMP derivatives are thought to be due to the unique properties of the fluorine atom and the pyridine moiety .
Action Environment
The action of 2M3TFP can be influenced by various environmental factors. For instance, the compound is air-sensitive , suggesting that its stability and efficacy could be affected by exposure to air.
Biochemical Analysis
Biochemical Properties
It is known that trifluoromethylpyridines, a group of compounds to which 2-Methyl-3-(trifluoromethyl)pyridine belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of 3-picoline (3-methylpyridine) followed by aromatic nuclear chlorination . Another approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
Industrial Production Methods: Industrial production of 2-Methyl-3-(trifluoromethyl)pyridine often relies on the direct fluorination method due to its efficiency and scalability. This method involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 2-Methyl-3-methylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-(Trifluoromethyl)pyridine: Similar structure but lacks the methyl group at the second position.
2-Methyl-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the fifth position.
2,3,5-Trifluoromethylpyridine: Contains additional fluorine atoms on the pyridine ring.
Uniqueness: 2-Methyl-3-(trifluoromethyl)pyridine is unique due to the combined effects of the methyl and trifluoromethyl groups. The methyl group donates electrons, while the trifluoromethyl group withdraws electrons, creating a unique electronic environment that influences the compound’s reactivity and interactions with biological targets .
Biological Activity
2-Methyl-3-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in various fields due to its notable biological activities, including antibacterial, antifungal, and antitumor properties. This article delves into the compound's biological activity, synthesizing data from diverse research studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a trifluoromethyl group (-CF₃) and a methyl group (-CH₃) on the pyridine ring. Its molecular formula is , and it exhibits unique physicochemical properties that enhance its biological interactions.
Biological Activity Overview
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Salmonella typhi
These findings suggest potential applications in developing new antibacterial agents, especially in the face of rising antibiotic resistance .
Antifungal Activity
The compound also demonstrates antifungal activity against pathogens such as:
- Candida albicans
- Aspergillus niger
Studies have reported effective inhibition of fungal growth, making it a candidate for antifungal drug development .
Antitumor Activity
In vitro studies have revealed that this compound exhibits antitumor effects against various cancer cell lines, including:
- Breast cancer
- Lung cancer
- Prostate cancer
The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Activity Type | Organism/Cell Line | Observed Effect | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | Growth inhibition | |
Antibacterial | Escherichia coli | Growth inhibition | |
Antibacterial | Salmonella typhi | Growth inhibition | |
Antifungal | Candida albicans | Growth inhibition | |
Antifungal | Aspergillus niger | Growth inhibition | |
Antitumor | Breast cancer cell lines | Induction of apoptosis | |
Antitumor | Lung cancer cell lines | Cell cycle arrest | |
Antitumor | Prostate cancer cell lines | Induction of apoptosis |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes more effectively.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and fungal metabolism, leading to growth suppression.
- Apoptosis Induction : In cancer cells, this compound may trigger apoptotic pathways, leading to programmed cell death.
Current Research Trends
Ongoing research focuses on synthesizing derivatives of this compound with enhanced biological activities. Studies are also exploring its potential applications in drug discovery and material science due to its unique chemical properties. The development of new synthetic methods aims to increase yields and reduce costs associated with producing this compound .
Properties
IUPAC Name |
2-methyl-3-(trifluoromethyl)pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-5-6(7(8,9)10)3-2-4-11-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSPNQIVLCBYAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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